The compound belongs to the class of phenylmethanamines, which are derivatives of methanamine where one or more hydrogen atoms are replaced by phenyl groups. It is often studied for its potential pharmacological properties, particularly in relation to serotonin and noradrenaline reuptake inhibition, making it relevant in the development of antidepressants and other therapeutic agents.
The synthesis of (2-Phenoxyphenyl)methanamine can be achieved through several synthetic routes, typically involving the reaction of phenol derivatives with amines. A common method includes:
This method allows for the efficient production of (2-Phenoxyphenyl)methanamine with good yields.
The molecular structure of (2-Phenoxyphenyl)methanamine consists of:
The compound exhibits a planar structure due to the conjugation between the aromatic rings, which enhances its stability and influences its chemical reactivity.
(2-Phenoxyphenyl)methanamine can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (2-Phenoxyphenyl)methanamine, particularly in pharmacological contexts, often involves its role as a dual serotonin and noradrenaline reuptake inhibitor. This action is crucial for modulating neurotransmitter levels in the brain, which can influence mood and emotional responses.
(2-Phenoxyphenyl)methanamine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in different environments and applications.
(2-Phenoxyphenyl)methanamine has several scientific applications:
The systematic chemical name (2-phenoxyphenyl)methanamine follows IUPAC conventions, designating the phenyl ring bearing the phenoxy group at position 2, with a methanamine (-CH₂NH₂) substituent. This base compound is frequently encountered as its hydrochloride salt (CAS: 31963-35-6), known as 1-(2-phenoxyphenyl)methanamine hydrochloride or 2-phenoxybenzylamine hydrochloride. The hydrochloride salt significantly enhances stability and crystallinity, making it the preferred form for commercial supply and synthetic applications [1] [5]. Alternative names encountered in chemical databases and supplier catalogs include (2-phenoxybenzyl)amine and o-phenoxybenzylamine, reflecting the ortho substitution pattern [6].
Table 1: Nomenclature and Identifiers for (2-Phenoxyphenyl)methanamine and Key Derivatives
Compound Name | Synonyms | CAS Number | Molecular Formula | Structure Type |
---|---|---|---|---|
(2-Phenoxyphenyl)methanamine | 2-Phenoxybenzylamine; o-Phenoxybenzylamine | Not specified | C₁₃H₁₃NO | Free Base |
(2-Phenoxyphenyl)methanamine hydrochloride | 1-(2-Phenoxyphenyl)methanamine HCl; 2-Phenoxybenzylamine HCl | 31963-35-6 | C₁₃H₁₃NO·HCl = C₁₃H₁₄ClNO | Hydrochloride Salt |
N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide | - | 123664-84-6 | C₁₄H₁₅NO₄S | Sulfonamide Derivative |
Dual Raf/HDAC Inhibitor Scaffold (e.g., 10e in [7]) | Phenoxybenzamide analogues | Not specified | Complex Derivatives | Phenoxyphenyl-linked bioactive molecule |
Calculated physicochemical properties for the core structure indicate moderate lipophilicity (cLogP ~2.5-3.0), a basic pKa (~9-10 for the amine group), and good solubility in polar organic solvents for the free base, while the hydrochloride salt exhibits high water solubility [5] [9]. These properties fall within desirable ranges for drug-like molecules, facilitating blood-brain barrier penetration and oral bioavailability in derived pharmacologically active compounds.
The documented synthesis and study of (2-phenoxyphenyl)methanamine emerged significantly later than simpler phenethylamines or benzylamines. While not attributed to a single seminal discovery report, its emergence correlates with broader medicinal chemistry explorations of ortho-substituted diphenyl ethers in the late 20th century. Early mentions in chemical catalogs and supplier listings (e.g., ChemImpex listing CAS 31963-35-6) point towards its initial role as a specialty synthetic intermediate rather than a molecule of inherent biological interest [5].
Its significance grew alongside research into structurally constrained phenethylamine analogues. Unlike the endogenous neurotransmitters dopamine or epinephrine (featuring a flexible 2-phenethylamine backbone: Ar-CH₂-CH₂-NH₂), (2-phenoxyphenyl)methanamine (Ar-O-Ar'-CH₂-NH₂) incorporates conformational restriction near the aromatic system due to the ortho-substituted ether bond. This design principle – restricting rotatable bonds to enhance receptor selectivity and metabolic stability – became a cornerstone of medicinal chemistry from the 1980s onwards. The scaffold thus evolved from a simple building block to a deliberate pharmacophore element incorporated into ligands designed for G-protein coupled receptors (GPCRs) and enzymes [3] [8].
The compound's commercial availability from suppliers like ChemImpex by the early 2000s facilitated its adoption in drug discovery programs targeting neurological disorders and cancer. Its rise mirrors the trend in utilizing privileged structures – molecular frameworks capable of providing useful ligands for multiple receptor types – within medicinal chemistry. The ortho-phenoxybenzylamine motif embodies such a privileged structure due to its ability to present the amine functionality and aromatic moieties in spatial orientations recognizable by diverse biological targets [3] [5].
The (2-phenoxyphenyl)methanamine scaffold possesses several structurally advantageous features making it highly valuable for rational drug design:
Conformational Restriction & Spatial Presentation: The ortho-phenoxy linkage creates a defined angle between the two aromatic rings, reducing conformational freedom compared to flexible alkyl chains like phenethylamine. This pre-organizes the molecule, potentially enhancing binding affinity and selectivity for specific target binding pockets. The primary amine (-CH₂NH₂) serves as a crucial pharmacophore, often acting as a hydrogen bond donor/acceptor or forming ionic interactions with aspartate/glutamate residues in target proteins (e.g., GPCRs, enzymes). Its attachment directly to the benzyl carbon provides a relatively short linker, positioning the amine group proximal to the diphenyl ether system [3] [7].
Ease of Derivatization: Both aromatic rings (Ring A: phenoxy ring; Ring B: benzylamine ring) and the primary amine group offer handles for extensive structure-activity relationship (SAR) exploration. Key modifications include:
Table 2: Impact of Structural Features on Biological Activity in Phenoxyphenyl-Methanamine Analogues
Structural Region | Common Modifications | Biological Impact (Illustrative Examples) | Medicinal Chemistry Rationale |
---|---|---|---|
Amine Group (-CH₂NH₂) | Free base, Salt forms (HCl), Acylation, Sulfonylation, Alkylation | Essential for target binding (e.g., GPCRs, enzymes); Modifications drastically alter potency, selectivity, PK. | Pharmacophore for ionic/H-bonding; Modifications tune basicity, HBD/HBA capacity, metabolic stability. |
Ring A (Phenoxy Ring) | H, Halogens (F, Cl), OCH₃, CF₃, CH₃ | Major influence on potency & selectivity (e.g., QSAR for 5HT2A, SERT, hERG [2]); e-donors/withdrawers affect amine basicity. | Modulates electron density, lipophilicity (log P), steric fit in binding pocket. Hammett σ values predictive. |
Ring B (Benzylamine Ring) | H, Halogens, OCH₃ (often at para position) | Modulates amine basicity and ring coplanarity; Ortho substituents increase steric hindrance. | Affects electronic coupling to amine; Substitution pattern influences overall molecular conformation. |
Scaffold Incorporation | Embedded in larger pharmacophores (e.g., Raf/HDAC inhibitors [7]) | Serves as a rigid linker or hydrophobic anchor in multi-targeting agents. | Provides defined spatial orientation between pharmacophoric elements; Contributes to overall shape and properties. |
The scaffold's versatility is exemplified by its integration into complex bioactive molecules. Notably, it serves as a core structural element in the design of dual inhibitors, such as phenoxybenzamide analogues targeting both Raf kinase and Histone Deacetylase (HDAC). In these sophisticated drug candidates, the (2-phenoxyphenyl)methanamine moiety (or close derivatives) acts as a central linker connecting distinct pharmacophoric elements (e.g., hydroxamic acid for HDAC inhibition and hydrophobic aryl groups for Raf binding). Molecular docking studies confirm the phenoxyphenyl unit participates in crucial hydrophobic interactions within target binding pockets (e.g., stacking with Phe residues in HDAC1 and hydrophobic contacts in BRafV600E) [7]. This dual application highlights the scaffold's significance beyond simple amine-based receptor ligands, extending into the realm of targeted cancer therapies. Its presence in diverse research contexts—from GPCR ligand development [3] to enzyme inhibition [7] [9] and materials science [5]—underscores its fundamental importance as a multifunctional building block in contemporary chemical and pharmaceutical research.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: